molecular formula C9H10ClN B3055819 7-Chloro-2,3-dihydro-1H-inden-1-amine CAS No. 67120-37-0

7-Chloro-2,3-dihydro-1H-inden-1-amine

Cat. No. B3055819
CAS RN: 67120-37-0
M. Wt: 167.63 g/mol
InChI Key: VXYUGWNYTPNBTR-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1H-inden-1-amine , also known by its IUPAC name, is a chemical compound with the molecular formula C₉H₁₀ClN . It belongs to the class of organic compounds called indanes or indans . This colorless liquid hydrocarbon occurs naturally at approximately 0.1% in coal tar and is typically produced through the hydrogenation of indene .


Molecular Structure Analysis

The molecular structure of 7-Chloro-2,3-dihydro-1H-inden-1-amine consists of a bicyclic framework. The indane ring system contains three carbon atoms in the bridgehead position and a chlorine atom attached to one of the carbon atoms. The amine group (NH₂) is positioned on the other side of the ring. Refer to the SMILES notation for its structural representation: NC1C(C(Cl)=CC=C2)=C2CC1 .

properties

IUPAC Name

7-chloro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYUGWNYTPNBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10606395
Record name 7-Chloro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,3-dihydro-1H-inden-1-amine

CAS RN

67120-37-0
Record name 7-Chloro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared using a method analogous to that of 5,7-dichloro-2,3-dihydro-1H-inden-1-amine (A.2.13), 7-chloro-1-indanone replacing 5,7-dichloro-1-indanone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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